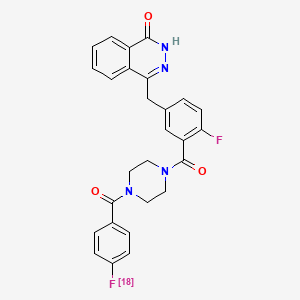
(18F)Parpi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PARPI F-18, also known as [18F]FluorThanatrace, is a radiolabeled compound used in positron emission tomography (PET) imaging. It is a poly (ADP-ribose) polymerase (PARP) inhibitor analog that noninvasively measures PARP-1 expression. PARP inhibitors have become a standard treatment for homologous recombination-deficient high-grade serous ovarian cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PARPI F-18 involves the incorporation of the radioactive fluorine-18 isotope into the molecular structure. The process typically includes the following steps:
Radiolabeling: The fluorine-18 isotope is produced in a cyclotron and then incorporated into the precursor molecule through nucleophilic substitution reactions.
Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its identity, purity, and specific activity.
Industrial Production Methods
Industrial production of PARPI F-18 follows similar steps but on a larger scale. Automated synthesis modules are used to ensure reproducibility and safety. The process is optimized to maximize yield and minimize radioactive waste .
Chemical Reactions Analysis
Types of Reactions
PARPI F-18 undergoes various chemical reactions, including:
Nucleophilic Substitution: The incorporation of fluorine-18 into the precursor molecule.
Hydrolysis: The breakdown of the compound in aqueous environments.
Oxidation and Reduction: These reactions can occur during metabolic processes in the body.
Common Reagents and Conditions
Nucleophilic Substitution: Fluorine-18, precursor molecule, and a suitable solvent (e.g., acetonitrile).
Hydrolysis: Water or aqueous buffers.
Oxidation and Reduction: Enzymes and cofactors present in biological systems.
Major Products Formed
The major product formed from the synthesis of PARPI F-18 is the radiolabeled compound itself. During metabolic processes, various metabolites may be formed, which are typically less active than the parent compound .
Scientific Research Applications
PARPI F-18 has a wide range of scientific research applications, including:
Cancer Diagnosis and Therapy: Used in PET imaging to measure PARP-1 expression in tumors, helping to predict response to PARP inhibitor therapy.
Neuro-Oncology: Investigated for its potential to differentiate between brain cancers and treatment-related changes.
Drug Development: Used in preclinical and clinical studies to evaluate the efficacy of new PARP inhibitors.
Molecular Biology: Helps in understanding the role of PARP-1 in DNA repair and cell death mechanisms.
Mechanism of Action
PARPI F-18 exerts its effects by binding to PARP-1, an enzyme involved in DNA repair. When DNA damage occurs, PARP-1 adds poly (ADP-ribose) chains to itself and other proteins to facilitate DNA repair. PARPI F-18 inhibits this process, leading to the accumulation of DNA damage and cell death in cancer cells . The radiolabeled compound allows for noninvasive imaging of PARP-1 expression, providing valuable information on the tumor’s response to therapy .
Comparison with Similar Compounds
PARPI F-18 is compared with other radiolabeled PARP inhibitors such as [18F]FluorThanatrace and [18F]FPyPARP. While all these compounds target PARP-1, they differ in their pharmacokinetics and clearance pathways .
[18F]FluorThanatrace: Similar to PARPI F-18 but primarily cleared through the hepatobiliary system.
[18F]FPyPARP: Designed to have higher renal clearance, making it more suitable for detecting abdominal lesions.
Conclusion
PARPI F-18 is a valuable compound in the field of medical imaging and cancer therapy. Its ability to noninvasively measure PARP-1 expression makes it a powerful tool for diagnosing and monitoring treatment response in various cancers. The synthesis, chemical reactions, and scientific applications of PARPI F-18 highlight its significance in both research and clinical settings.
Properties
CAS No. |
1883580-48-0 |
|---|---|
Molecular Formula |
C27H22F2N4O3 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
4-[[3-[4-(4-(18F)fluoranylbenzoyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C27H22F2N4O3/c28-19-8-6-18(7-9-19)26(35)32-11-13-33(14-12-32)27(36)22-15-17(5-10-23(22)29)16-24-20-3-1-2-4-21(20)25(34)31-30-24/h1-10,15H,11-14,16H2,(H,31,34)/i28-1 |
InChI Key |
LTZZZXXIKHHTMO-GLOFJIOZSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[18F])C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclopropyl-dimethyl-[2-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyethyl]azanium](/img/structure/B10860944.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10860952.png)
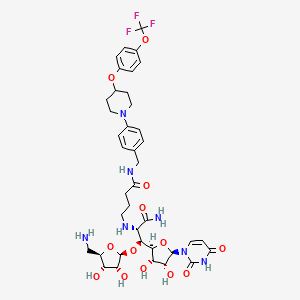
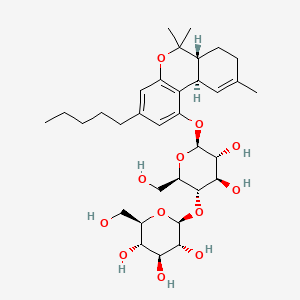
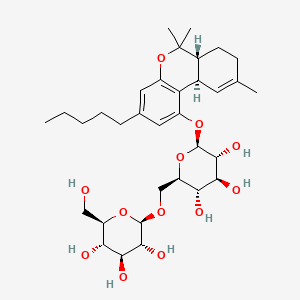



![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)
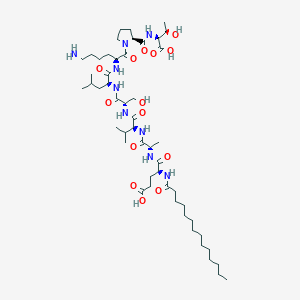
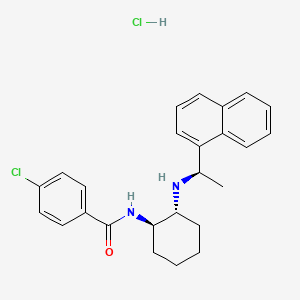
![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)
